5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine
Description
The compound 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine belongs to the pyrazole (B372694) family, a significant class of N-heterocyclic compounds. mdpi.com Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. chim.itnumberanalytics.com This structural motif is a cornerstone in synthetic organic chemistry and is present in numerous molecules with diverse applications. mdpi.comnih.gov The specific substitution pattern of this compound, featuring a cyclopropyl (B3062369) group at position 5, an ethyl group at the N1 position, and an amine group at position 3, places it within the broader and highly versatile category of aminopyrazoles. Understanding its chemical context requires an appreciation of the foundational importance of the pyrazole core.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1172529-33-7 |
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-11-7(6-3-4-6)5-8(9)10-11/h5-6H,2-4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVQYYSQIBHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172529-33-7 | |
| Record name | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 5 Cyclopropyl 1 Ethyl 1h Pyrazol 3 Amine and Its Analogs
General Approaches to 5-Aminopyrazole Synthesis
The construction of the 5-aminopyrazole scaffold can be achieved through several established synthetic strategies, primarily involving the cyclization of a three-carbon component with a hydrazine (B178648) derivative.
The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through a well-established mechanism. Initially, the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.govchim.it This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govchim.it The reaction is highly efficient and can be used to produce a wide array of substituted 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine starting materials. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|
| β-Ketonitrile | Hydrazine | Hydrazone | 5-Aminopyrazole |
An alternative route to 5-aminopyrazoles utilizes isoxazoles as synthetic precursors. chim.it This transformation can be performed as either a one-step or a two-step process, both of which proceed through a β-ketonitrile intermediate. chim.itresearchgate.net
In the one-step method, the isoxazole (B147169) is treated directly with hydrazine, which acts to both open the isoxazole ring to form the unisolated ketonitrile and subsequently cyclize to yield the aminopyrazole. chim.itresearchgate.net The two-step procedure involves first opening the isoxazole ring by deprotonation with a base like hydroxide (B78521) to generate a stable β-ketonitrile. chim.itresearchgate.net In the second step, this isolated intermediate is reacted with hydrazine, often in the presence of an acid, to form the final 5-aminopyrazole product. researchgate.net This approach leverages isoxazoles as stable and accessible synthetic equivalents of β-ketonitriles. researchgate.net
Enaminonitriles serve as effective precursors for 5-aminopyrazoles. chim.itarkat-usa.org These α,β-unsaturated nitriles, which feature a leaving group (such as an amine or thioether) at the β-position, react with hydrazine derivatives to form the pyrazole (B372694) ring. chim.it The reaction mechanism is initiated by the nucleophilic attack of the hydrazine, leading to the substitution of the leaving group. Subsequent intramolecular cyclization onto the nitrile group furnishes the 5-aminopyrazole. This method is a key part of the broader strategy of synthesizing pyrazoles from α,β-unsaturated nitriles and their derivatives. arkat-usa.org
Carboxylic acids and their derivatives, such as esters, can be elaborated into the necessary β-ketonitrile precursors for pyrazole synthesis. nih.govchim.it For instance, a Claisen condensation between an ester and a nitrile, facilitated by a strong base, can generate a β-ketonitrile intermediate. chim.it This intermediate is then subjected to cyclization with a hydrazine derivative as previously described. chim.it Alternatively, β-ketoesters can be converted into the corresponding β-ketonitriles, which are then used in the condensation reaction. nih.gov This multi-step approach allows for the incorporation of a wide variety of substituents derived from readily available carboxylic acids.
Specific Synthetic Pathways to 5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine and Related Compounds
The synthesis of the specifically substituted this compound relies on selecting the appropriate starting materials that contain the cyclopropyl (B3062369) and ethyl functionalities.
The direct synthesis of N-substituted 3-cyclopropyl-5-aminopyrazoles has been effectively demonstrated through the cyclization of 3-cyclopropyl-3-oxopropanenitrile (B32227) with a substituted hydrazine. tandfonline.com To obtain the target compound, this compound, the key precursors would be 3-cyclopropyl-3-oxopropanenitrile and ethylhydrazine (B1196685).
A procedure analogous to the synthesis of similar compounds involves reacting 3-cyclopropyl-3-oxopropanenitrile with the corresponding hydrazine salt in a suitable solvent like ethanol, in the presence of a base such as sodium ethoxide. tandfonline.com The reaction mixture is typically heated under reflux to drive the condensation and subsequent cyclization to completion. tandfonline.com Following the reaction, an aqueous workup and extraction with an organic solvent like ethyl acetate (B1210297) are performed to isolate the crude product, which can then be purified. tandfonline.com This pathway provides a direct and efficient route to the desired 1-ethyl-5-cyclopropyl substituted aminopyrazole.
| Key Precursor 1 | Key Precursor 2 | Reaction Conditions | Product |
|---|---|---|---|
| 3-cyclopropyl-3-oxopropanenitrile | Ethylhydrazine | Base (e.g., Sodium Ethoxide), Ethanol, Reflux | This compound |
Nucleophilic Substitution Reactions for Pyrazole Functionalization
The pyrazole ring possesses distinct electronic characteristics that govern its reactivity. The carbon atoms at the C3 and C5 positions are electrophilic, making them susceptible to nucleophilic attack, while the C4 position is more nucleophilic and prone to electrophilic substitution. nih.govnih.gov This reactivity pattern is fundamental for the functionalization of a pre-formed pyrazole ring.
Nucleophilic substitution reactions are a key tool for introducing or modifying substituents at the C3 and C5 positions. nih.gov For the synthesis of 3-aminopyrazole (B16455) derivatives, a common strategy involves the use of a precursor with a suitable leaving group at the C3 or C5 position, which can then be displaced by an amine nucleophile. For instance, a 5-chloropyrazole derivative can undergo a nucleophilic aromatic substitution (NAS) reaction with primary alkylamines to yield 5-(N-alkyl)aminopyrazoles in high yields. encyclopedia.pub This approach is particularly effective when assisted by microwave irradiation, which can significantly reduce reaction times. encyclopedia.pub
The inherent reactivity of the pyrazole core allows for the introduction of various functional groups. The acid chloride of a pyrazole carboxylic acid, for example, can readily react with different N-nucleophiles, such as amines and urea (B33335), to form the corresponding amide or urea derivatives. researchgate.net This highlights the versatility of nucleophilic substitution in creating a diverse library of pyrazole analogs.
Alkylation Strategies for N-Substitution (e.g., 1-ethyl group introduction)
The introduction of an alkyl group, such as the 1-ethyl group in the target molecule, onto one of the pyrazole ring's nitrogen atoms is a critical synthetic step. The primary challenge in N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can potentially yield two different N-alkyl isomers (N1 and N2).
Traditionally, N-alkylation is performed under basic conditions, where the pyrazole is deprotonated to form a pyrazolate anion, which then reacts with an alkyl halide electrophile. semanticscholar.org The regiochemical outcome of this reaction is often governed by steric effects. For 3-substituted pyrazoles, alkylation typically occurs preferentially at the less sterically hindered N1 position. researchgate.net A systematic study using K2CO3 in DMSO has demonstrated regioselective N1-alkylation for a range of 3-substituted pyrazoles. researchgate.net
More recent methods offer alternatives to strong bases and high temperatures. An acid-catalyzed N-alkylation has been developed using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method provides good yields and the regioselectivity is also primarily controlled by sterics, favoring substitution at the nitrogen atom further from the existing substituent. mdpi.comsemanticscholar.org Enzymatic approaches have also been explored, offering highly selective pyrazole alkylation under mild conditions. researchgate.net
| Alkylation Method | Typical Reagents | Key Features | Controlling Factor for Regioselectivity |
|---|---|---|---|
| Classical Base-Mediated | Alkyl halide, K₂CO₃ or NaH in DMSO/DMF | Widely used, versatile | Steric hindrance researchgate.net |
| Acid-Catalyzed | Trichloroacetimidate, Brønsted acid (e.g., CSA) | Avoids strong bases and high temperatures mdpi.com | Steric hindrance semanticscholar.org |
| Enzymatic Cascade | Haloalkanes, specific synthase enzymes | High selectivity, mild conditions researchgate.net | Enzyme specificity |
Optimization of Reaction Conditions and Yields in Pyrazole Synthesis
The synthesis of the pyrazole core itself, typically through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, is highly dependent on reaction conditions. nih.gov Optimizing parameters such as solvent, temperature, and the use of catalysts is crucial for maximizing yield and controlling regioselectivity.
Solvent choice has a profound impact on the reaction outcome. For the condensation of 1,3-diketones with arylhydrazines, aprotic dipolar solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) have been shown to provide higher yields and significantly better regioselectivity compared to traditional protic solvents like ethanol. nih.govmdpi.com Reactions in DMA can proceed efficiently at room temperature, furnishing pyrazoles in yields ranging from 59% to 98%. mdpi.com
The use of catalysts can also enhance reaction efficiency. Lewis acids, such as lithium perchlorate, have been employed to facilitate the cyclocondensation, leading to good to excellent yields (70–95%) at room temperature. mdpi.com In some cases, transition metal catalysts, like silver or palladium, are used for more complex, multi-component syntheses of highly substituted pyrazoles. nih.govmdpi.com For instance, a silver-catalyzed reaction involving N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate showed improved product yield when the temperature was raised to 60 °C. mdpi.com
| Parameter | Condition | Effect on Reaction | Yield Range | Source |
|---|---|---|---|---|
| Solvent | Ethanol (Protic) | Conventional solvent, may lead to mixtures of regioisomers. | Variable | nih.gov |
| DMA/DMF (Aprotic) | Promotes high regioselectivity and yield at room temperature. | 59-98% | mdpi.com | |
| Catalyst | None | Reaction may not proceed or may be very slow. | N/A | mdpi.com |
| Lewis Acid (LiClO₄) | Facilitates cyclocondensation in ethylene (B1197577) glycol at room temperature. | 70-95% | mdpi.com | |
| Temperature | Room Temperature vs. 60 °C | Increasing temperature can improve yields in specific catalyzed reactions. | Moderate to Excellent | mdpi.com |
Regioselective Control in Pyrazole Ring Formation
For unsymmetrical 1,3-dicarbonyl compounds reacting with substituted hydrazines, two regioisomeric pyrazoles can be formed. Achieving regioselective control is a paramount challenge in pyrazole synthesis. organic-chemistry.org The formation of this compound would likely involve the reaction of ethylhydrazine with a β-keto nitrile or β-keto ester containing a cyclopropyl group, such as 3-cyclopropyl-3-oxopropanenitrile.
The regioselectivity of this condensation is influenced by the differing reactivity of the two carbonyl (or equivalent) groups in the 1,3-difunctional starting material. The initial nucleophilic attack by the substituted nitrogen of the hydrazine (for ethylhydrazine, the N-Et nitrogen) typically occurs at the more electrophilic carbonyl carbon. Subsequent cyclization and dehydration yield the pyrazole.
Research has shown that careful selection of reactants and conditions can lead to excellent regiocontrol. Gosselin et al. demonstrated a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by reacting 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. mdpi.com This method resulted in regioselectivity greater than 99.8:0.2 in favor of a single isomer in several cases. nih.gov The electronic and steric properties of the substituents on both the diketone and the hydrazine play a crucial role in directing the outcome. nih.gov In many cases, Density Functional Theory (DFT) calculations have been used to correlate the observed regioselectivity with the activation energies of the possible transition states, confirming that the observed major product arises from the most stable pathway. rsc.org Other strategies, such as 1,3-dipolar cycloadditions of diazo compounds with specific alkynes or alkyne surrogates, also provide efficient and highly regioselective routes to substituted pyrazoles. organic-chemistry.orgthieme.de
Chemical Reactivity and Transformation Pathways of 5 Cyclopropyl 1 Ethyl 1h Pyrazol 3 Amine and Its Analogs
Primary Reaction Types of Aminopyrazoles
Aminopyrazoles undergo a variety of fundamental chemical transformations, including oxidation and reduction, which can modify the pyrazole (B372694) core or its substituents.
A significant oxidative pathway for 3-aminopyrazoles and their 5-substituted analogs is the oxidative dehydrogenative N-N coupling to form azo compounds. This transformation typically involves the oxidation of the exocyclic amino group. Research has demonstrated that pyrazol-5-amines can be selectively converted into highly functionalized heteroaromatic azo derivatives. nih.govnih.govacs.org
One prominent method involves a copper-catalyzed oxidative coupling process. nih.govacs.org For instance, the reaction of various N-substituted pyrazol-5-amines can be efficiently carried out using a copper(I) iodide (CuI) catalyst in the presence of a ligand such as 1,10-phenanthroline (B135089) and an oxidant like aqueous tert-butyl hydroperoxide (TBHP). nih.gov This methodology is effective for pyrazoles with a range of N-substituents, including methyl, ethyl, and cyclopropyl (B3062369) groups, leading to the formation of symmetrical (E)-1,2-bis(pyrazol-5-yl)diazenes. nih.gov
In some cases, the oxidation can occur concurrently with functionalization of the pyrazole ring. A notable example is the simultaneous C-I and N-N bond formation through a process of iodination and oxidation. nih.govacs.org When 3-methyl-1-phenyl-1H-pyrazol-5-amine is treated with iodine (I₂) and an oxidant like TBHP in ethanol, it undergoes both iodination at the C4 position and oxidative coupling to yield (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov
The choice of reaction conditions and catalytic systems is crucial for controlling the outcome of these oxidative reactions, allowing for the selective synthesis of either azopyrroles or iodo-substituted azopyrroles. acs.org Electrochemical methods have also been explored, using electrogenerated mediators like NaOCl or NiO(OH) to achieve the oxidative N-N coupling of aminopyrazoles. mdpi.comresearchgate.net
Table 1: Examples of Oxidative Dehydrogenative Coupling of Pyrazol-5-amines This table is interactive and can be sorted by clicking on the headers.
| Starting Material (Analog) | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, TBHP, CH₂Cl₂, rt, 2h | (E)-1,2-Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 95% | nih.gov |
| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, TBHP, CH₂Cl₂, rt, 2h | (E)-1,2-Bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazene | 69% | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, TBHP, EtOH, 50°C, 3h | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 89% | nih.gov |
The pyrazole ring is an aromatic heterocycle and is generally stable under various catalytic and chemical reductive conditions. pharmaguideline.com However, the substituents on the ring can undergo reduction. A common transformation reported in the synthesis of aminopyrazole-based compounds is the reduction of a nitro group to an amino group. For example, 4-nitropyrazole derivatives can be readily converted to 4-aminopyrazoles via catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. arkat-usa.orgnih.gov This reaction is a key step in the synthesis of precursors for biologically active molecules. arkat-usa.org
While the reduction of the core pyrazole ring in aminopyrazoles is not commonly reported, the selective reduction of peripheral functional groups highlights a pathway for further functionalization without disrupting the aromatic core. beilstein-journals.org
Functionalization of the Pyrazole Ring
The pyrazole ring in 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine and its analogs can be functionalized through various reaction types, including electrophilic substitution, nucleophilic reactions, and transition-metal-catalyzed cross-coupling.
The C4 position of the pyrazole ring in 3-amino- or 5-aminopyrazoles is electron-rich and thus susceptible to electrophilic aromatic substitution. pharmaguideline.com Halogenation, particularly iodination, is a well-documented example of this reactivity. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = I, Br, Cl) provides an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org For iodination, N-iodosuccinimide (NIS) is a common reagent. beilstein-archives.org
As mentioned previously, iodination can also be achieved using molecular iodine in the presence of an oxidant. nih.gov The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with I₂ and TBHP leads to selective iodination at the C4 position. nih.gov The regioselectivity of iodination can be precisely controlled based on the reaction mechanism. For instance, in studies on 1-aryl-3-CF₃-pyrazoles, treatment with n-butyllithium followed by elemental iodine leads to exclusive substitution at the C5 position via lithiation. nih.gov In contrast, using ceric ammonium (B1175870) nitrate (B79036) (CAN) with elemental iodine results in highly regioselective iodination at the C4 position through an electrophilic pathway. nih.gov This dual reactivity allows for the targeted synthesis of specific regioisomers.
Table 2: Regioselective Iodination of Pyrazole Analogs This table is interactive and can be sorted by clicking on the headers.
| Starting Material (Analog) | Reagents & Conditions | Position of Iodination | Product | Yield | Reference |
|---|
Aminopyrazoles are polyfunctional compounds with multiple nucleophilic sites: the exocyclic amino group (most nucleophilic), the N1 ring nitrogen, and the C4 carbon. nih.gov This multi-nucleophilicity is frequently exploited in cyclocondensation reactions with 1,3-dielectrophilic reagents to construct fused heterocyclic systems. nih.gov
A classic example is the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. chim.it The reaction proceeds via an initial attack from the exocyclic amino group on one of the electrophilic carbonyl carbons, followed by intramolecular cyclization involving the N1 ring nitrogen and the second carbonyl group, and subsequent dehydration to yield the aromatic fused ring system. This transformation provides a versatile route to a class of compounds with significant biological and medicinal relevance. arkat-usa.org
The halogenated pyrazoles produced via electrophilic substitution are valuable intermediates for transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds. beilstein-archives.orgnih.gov The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for this purpose. wikipedia.orglibretexts.org
Iodo-substituted aminopyrazoles can be effectively used as substrates in Sonogashira couplings. nih.govnih.govfigshare.com For example, the (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene synthesized via oxidative iodination can be further elaborated by reacting it with various terminal alkynes in the presence of a palladium catalyst (like Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (like triethylamine). nih.govacs.org This two-step sequence of iodination followed by Sonogashira coupling allows for the introduction of diverse alkynyl substituents at the C4 position of the pyrazole ring, significantly expanding the molecular complexity and structural diversity of the resulting compounds. nih.gov The reaction is generally conducted under mild conditions and is tolerant of a wide range of functional groups. rsc.orgorganic-chemistry.org
Table 3: Sonogashira Cross-Coupling of a 4-Iodopyrazole Analog This table is interactive and can be sorted by clicking on the headers.
| Pyrazole Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 4-(Phenylethynyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 91% | nih.gov |
Role as a Building Block in Condensed Heterocyclic Systems
This compound serves as a key starting material for the construction of diverse and complex molecular architectures, particularly condensed heterocyclic compounds with significant pharmacological interest.
Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing heterocyclic compounds. The synthesis of these systems often involves the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com This reaction is a classic and widely used method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govbeilstein-journals.org
The reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound typically proceeds by initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. chim.it While reactions with symmetrical 1,3-dicarbonyl compounds are straightforward, the use of unsymmetrical diketones can lead to mixtures of regioisomers. nih.gov
Various synthetic strategies have been developed to improve the efficiency and scope of pyrazolo[1,5-a]pyrimidine synthesis, including microwave-assisted methods and three-component reactions. nih.govrsc.org For instance, a Rh(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides provides an efficient route to diverse pyrazolo[1,5-a]pyrimidines. nih.gov
| Aminopyrazole Reactant | 1,3-Dicarbonyl or Equivalent | Resulting Fused System |
|---|---|---|
| This compound | Acetylacetone | 7-Cyclopropyl-5-ethyl-2-methylpyrazolo[1,5-a]pyrimidine |
| 3-Amino-5-methylpyrazole | Ethyl acetoacetate | 2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine |
| 3-Aminopyrazole | Dibenzoylmethane | 5,7-Diphenylpyrazolo[1,5-a]pyrimidine |
Formation of Pyrazolo-Fused 1,7-Naphthyridines
The synthesis of pyrazolo-fused 1,7-naphthyridines can be achieved through multi-step reaction sequences starting from aminopyrazole derivatives. One approach involves the reaction of an aminopyrazole with a chalcone (B49325) derivative, followed by cyclization. For example, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.govnih.gov Another method utilizes 2-aminopyridine-3-carboxaldehyde and a β-ketoester to construct the naphthyridine core, which can then be further functionalized to introduce the pyrazole moiety. researchgate.net
Generation of Functionalized 1,3-Diazocanes
The formation of larger ring systems such as 1,3-diazocanes from aminopyrazoles is less common but can be achieved through specific multi-component reactions. Mechanistic proposals suggest that the reaction of 5-aminopyrazoles with certain reagents can lead to the formation of these eight-membered rings, although this is often a minor product or requires specific reaction conditions. researchgate.net
Construction of Pyrrolo[2,3-c]pyrazoles
The synthesis of pyrrolo[2,3-c]pyrazoles from aminopyrazoles has been explored, often involving multi-component reactions. These reactions can proceed through various intermediates, and the final heterocyclic system is constructed by forming the pyrrole (B145914) ring fused to the pyrazole core. mdpi.com
Synthesis of Pyrazolopyridine Derivatives
Pyrazolopyridine derivatives are another important class of fused heterocycles accessible from aminopyrazoles. These can be synthesized through several routes, including one-pot, three-component reactions. For instance, the reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds can yield pyrazolopyridine and pyrazoloquinoline derivatives. researchgate.net Cyclocondensation reactions of 5-aminopyrazoles with pyruvic acids and aldehydes also provide a pathway to pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net
Mechanistic Investigations of Chemical Transformations
The mechanisms of the chemical transformations involving aminopyrazoles are crucial for understanding and optimizing the synthesis of fused heterocyclic systems. The cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine is a well-studied example. The reaction is generally understood to proceed through the formation of a vinylogous amide intermediate, followed by an intramolecular cyclization and subsequent dehydration.
In multicomponent reactions, the mechanistic pathways can be more complex. For example, in the formation of pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes, the proposed mechanisms involve a series of condensation and cyclization steps, with the specific outcome depending on the reactants and reaction conditions. researchgate.net Theoretical studies, such as those using molecular electron density theory (MEDT), have been employed to explain the regioselectivity observed in certain cycloaddition reactions leading to pyrazole formation. nih.gov These investigations help in predicting the outcome of reactions and designing new synthetic routes. nih.gov
| Transformation | Key Mechanistic Steps | Factors Influencing Outcome |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine synthesis | Nucleophilic attack of exocyclic amino group, intramolecular cyclization, dehydration | Substituents on pyrazole and dicarbonyl, reaction conditions (e.g., catalyst, solvent) |
| Pyrazolo-fused 1,7-naphthyridine (B1217170) synthesis | Condensation, Michael addition, intramolecular cyclization | Nature of the starting materials, reaction sequence |
| [3+2] Cycloaddition for pyrazole synthesis | Formation of nitrile imines in situ, cycloaddition with dipolarophiles, oxidation | Choice of reactants, oxidizing agent |
Reaction Pathway Elucidation
The elucidation of reaction pathways for this compound and its analogs is primarily based on the well-established chemistry of 3-aminopyrazoles. arkat-usa.orgresearchgate.net These compounds are versatile precursors in organic synthesis, readily undergoing reactions at the pyrazole ring, the exocyclic amino group, or through concerted mechanisms involving both moieties. mdpi.com
Electrophilic Aromatic Substitution: The pyrazole ring is inherently electron-rich, making it susceptible to electrophilic attack. nih.gov The presence of the powerful electron-donating amino group at C3 further activates the ring, directing electrophilic substitution preferentially to the C4 position, which has the highest electron density. mdpi.com Common electrophilic substitution reactions include:
Halogenation: Reaction with reagents like N-halosuccinimides (NCS, NBS, NIS) can introduce halogen atoms at the C4 position.
Nitration and Sulfonation: While the pyrazole ring can be resistant to harsh acidic conditions, nitration and sulfonation at the C4 position are achievable under controlled conditions.
Friedel-Crafts Reactions: Acylation and alkylation at the C4 position can be performed, although the Lewis acid catalysts may coordinate with the nitrogen atoms, requiring careful selection of reaction conditions.
Reactions of the Exocyclic Amino Group: The primary amine at the C3 position behaves as a typical nucleophile. researchgate.net
Acylation: It readily reacts with acyl chlorides or anhydrides to form the corresponding amides.
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. These salts are versatile intermediates that can be subsequently displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions. arkat-usa.org
Schiff Base Formation: Condensation with aldehydes and ketones yields the corresponding imines (Schiff bases). researchgate.net
Cyclocondensation Reactions: 3-Aminopyrazoles are key building blocks for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. mdpi.comarkat-usa.org The reaction proceeds with 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their equivalents. The pathway involves initial nucleophilic attack from the pyrazole ring nitrogen (N2), followed by condensation with the exocyclic amino group.
Oxidative Coupling: Recent studies have shown that pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions. Depending on the catalytic system (e.g., iodine-mediated or copper-catalyzed), these reactions can lead to the formation of highly functionalized azo compounds, such as azopyrroles.
The table below summarizes the principal reactive sites and the expected transformation pathways for this compound.
| Reactive Site | Type of Reaction | Expected Transformation Pathway | Typical Reagents |
|---|---|---|---|
| C4-Position | Electrophilic Aromatic Substitution | Halogenation, Nitration, Acylation | NBS, HNO₃/H₂SO₄, Acyl chlorides/Lewis acid |
| C3-Amino Group (NH₂) | Nucleophilic Attack | Acylation, Diazotization, Imine Formation | Acetyl chloride, NaNO₂/HCl, Aldehydes/Ketones |
| N2-Ring Nitrogen and C3-Amino Group | Cyclocondensation | Formation of pyrazolo[1,5-a]pyrimidines | β-Diketones, β-Ketoesters |
| Molecule as a whole | Oxidative Coupling | Formation of Azo compounds | I₂/TBHP, Copper catalysts |
Influence of Steric and Electronic Factors on Reaction Selectivity
The regioselectivity and rate of the reactions involving this compound are governed by the steric and electronic properties of its substituents. nih.govmdpi.com The ethyl group at N1, the amino group at C3, and the cyclopropyl group at C5 each play a distinct role in directing the outcome of chemical transformations.
Electronic Effects:
C3-Amino Group: As a potent +M (mesomeric) and -I (inductive) group, the amino substituent strongly donates electron density to the pyrazole ring through resonance. This effect significantly enhances the nucleophilicity of the ring, particularly at the C4 position, making it the primary site for electrophilic attack. nih.gov The basicity of the pyridine-like N2 nitrogen is also increased by this electron donation. nih.gov
C5-Cyclopropyl Group: The cyclopropyl group is known to possess a degree of unsaturation and can donate electron density to an adjacent aromatic ring through σ-conjugation. This further enriches the electron density of the pyrazole system, reinforcing the activating effect of the amino group.
Steric Effects:
C5-Cyclopropyl Group: The cyclopropyl group is sterically more demanding than a methyl or ethyl group. Its bulk can partially hinder access to the adjacent C4 position. While electronic activation at C4 is dominant, in reactions with very bulky electrophiles, steric hindrance from the cyclopropyl group could potentially influence the reaction rate or, in some cases, allow for reactions at less electronically favored but more accessible sites.
N1-Ethyl Group: The ethyl group at the N1 position provides moderate steric bulk. This can influence the regioselectivity of reactions in analogs where the N1 position is unsubstituted. For instance, in N-alkylation reactions of 3(5)-substituted pyrazoles, the alkylating agent often adds to the less sterically hindered nitrogen atom. researchgate.net In the case of the title compound, this position is already blocked.
C3-Amino Group: The amino group itself has a relatively small steric footprint and is unlikely to significantly hinder reactions at the adjacent C4 position.
The interplay of these factors is critical for predicting reaction selectivity. For example, in the formation of pyrazolo[1,5-a]pyrimidines, the electronic nature of substituents on the pyrazole ring can modulate reactivity and determine the reaction pathway. nih.gov Similarly, the steric bulk of substituents at the C3 and C5 positions is often a determining factor for regioselectivity in coupling reactions. nih.gov
This table outlines the specific contributions of each substituent to the reactivity of the molecule.
| Substituent | Position | Electronic Influence | Steric Influence | Impact on Reaction Selectivity |
|---|---|---|---|---|
| Amino (-NH₂) | C3 | Strongly electron-donating (+M) | Low | Strongly activates and directs electrophiles to the C4 position. Acts as a key nucleophile in cyclocondensation reactions. nih.govarkat-usa.org |
| Cyclopropyl | C5 | Weakly electron-donating (σ-conjugation) | Moderate | Enhances ring activation. Can sterically hinder attack at the C4 position by bulky reagents. nih.gov |
| Ethyl (-CH₂CH₃) | N1 | Weakly electron-donating (+I) | Moderate | Prevents tautomerism, leading to defined regiochemistry. Its bulk can influence the conformation of adjacent groups. nih.gov |
Structural Features and Derivatives of 5 Cyclopropyl 1 Ethyl 1h Pyrazol 3 Amine
Tautomeric Forms of 3(5)-Aminopyrazoles
Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton, is a critical characteristic of pyrazoles, significantly impacting their reactivity and biological activity. nih.govresearchgate.net For 3(5)-aminopyrazoles, two primary types of prototropic tautomerism are of particular importance: annular and side-chain tautomerism.
Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms within the five-membered ring. nih.gov This 1,2-hydrogen shift is a generally facile and energetically accessible process. mdpi.com In the case of 3(5)-aminopyrazoles, this equilibrium exists between the 3-amino and 5-amino tautomers. mdpi.comresearchgate.net
Theoretical and experimental studies have shown that for unsubstituted 3(5)-aminopyrazole, the 3-amino tautomer (3AP) is generally more stable than the 5-amino tautomer (5AP). mdpi.com This preference can be attributed to the electronic effects of the amino group. However, the relative stability of these tautomers is highly dependent on the nature and position of other substituents on the pyrazole (B372694) ring. mdpi.comresearchgate.net For instance, electron-donating groups tend to favor the 3-amino form, while electron-withdrawing groups can increase the proportion of the 5-amino tautomer. researchgate.net The physical state and environment (e.g., solvent polarity) also play a crucial role in determining the predominant tautomeric form. nih.gov
Table 1: Comparison of 3-Aminopyrazole (B16455) and 5-Aminopyrazole Tautomers
| Feature | 3-Aminopyrazole (3AP) | 5-Aminopyrazole (5AP) |
|---|---|---|
| Proton Position | N1-H | N2-H (relative to the amino group) |
| Relative Stability | Generally more stable | Generally less stable |
| Influence of Substituents | Favored by electron-donating groups | Favored by electron-withdrawing groups |
Side-chain tautomerism involves the participation of substituents in the tautomeric equilibrium. nih.gov For 3(5)-aminopyrazoles, this can manifest as an equilibrium between the amino and imino forms. While annular tautomerism is more commonly discussed for this class of compounds, the potential for amino-imino tautomerism exists and can influence the molecule's chemical behavior.
The equilibrium between the amino and imino forms can be influenced by factors such as solvent, temperature, and the electronic nature of other substituents on the pyrazole ring. This type of tautomerism can further complicate the reactivity profile of 3(5)-aminopyrazoles, offering additional pathways for chemical transformations.
Systematic Structural Modifications and Analog Development
The development of analogs of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine involves systematic structural modifications to explore and optimize its chemical and biological properties. These modifications typically focus on three key areas: the N-tethered substituent, the pyrazole ring itself, and the introduction of various linkers and moieties.
The substituent at the N1 position of the pyrazole ring, which is an ethyl group in the parent compound, is a common site for modification. Varying this substituent can significantly impact the molecule's steric and electronic properties. For instance, replacing the ethyl group with other alkyl, aryl, or heteroaryl groups can alter the compound's lipophilicity, solubility, and interactions with biological targets.
The synthesis of N-substituted pyrazole derivatives can be achieved through various methods, often involving the reaction of a substituted hydrazine (B178648) with a suitable 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The choice of the N-substituent can also influence the regioselectivity of the pyrazole ring formation. researchgate.net
The reactivity and selectivity of the pyrazole ring are profoundly influenced by the electronic nature of its substituents. nih.gov The cyclopropyl (B3062369) group at the C5 position and the amino group at the C3 position in the parent compound are key determinants of its chemical behavior.
Electron-donating groups (like the amino group) generally increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. These groups also tend to increase the acidity of the pyrrole-like NH group in N-unsubstituted pyrazoles. nih.gov
Electron-withdrawing groups , on the other hand, decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.
The interplay of these substituent effects governs the regioselectivity of reactions such as alkylation, acylation, and halogenation. For example, electron-donating groups on the ring can enhance the reactivity of the annular nitrogen atoms. nih.gov The steric bulk of substituents also plays a crucial role in directing the outcome of chemical reactions. researchgate.net
Table 2: Influence of Substituent Type on Pyrazole Ring Properties
| Substituent Type | Effect on Electron Density | Influence on Reactivity | Preferred Tautomer (in 3(5)-substituted pyrazoles) |
|---|---|---|---|
| Electron-Donating (e.g., -NH2, -CH3) | Increases | More susceptible to electrophilic attack | 3-substituted tautomer nih.govnih.gov |
| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases | Less susceptible to electrophilic attack | 5-substituted tautomer nih.gov |
To explore a wider chemical space and potentially introduce new functionalities, various linkers and moieties can be attached to the pyrazole core. This can be achieved by modifying the existing substituents or by introducing new functional groups onto the pyrazole ring.
For example, the amino group at the C3 position serves as a convenient handle for further derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to attach a wide range of molecular fragments. mdpi.com Similarly, the pyrazole ring itself can be functionalized, for instance, through electrophilic substitution at the C4 position, to introduce linkers that can be further elaborated. nih.gov These modifications allow for the synthesis of hybrid molecules incorporating other heterocyclic systems or pharmacologically relevant scaffolds, thereby expanding the potential applications of the parent compound. nih.govnih.gov
Conformational Analysis of Pyrazole Derivatives
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and rotational energy profiles of molecules. nih.govnih.gov For pyrazole derivatives, these computational studies can elucidate the most stable conformations by calculating the relative energies of different rotational isomers (rotamers). For example, in a study on 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, DFT calculations were used to determine the rotational barrier of the cyclopropyl group. nih.gov Such studies on analogous systems can provide an estimate of the rotational energetics in this compound.
The conformation of the N-ethyl group is primarily influenced by steric interactions with the adjacent substituents on the pyrazole ring. The ethyl group is expected to orient itself to minimize steric hindrance with the cyclopropyl group at the 5-position. The rotational barrier around the N-C(ethyl) bond will determine the accessible conformations in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying the conformation of pyrazole derivatives in solution. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, it is possible to deduce the preferred orientation of substituents. nih.gov
Given the lack of specific data for this compound, a summary of expected conformational preferences based on related structures is presented below.
| Substituent | Expected Conformational Preference | Influencing Factors |
| 5-Cyclopropyl Group | Bisected conformation relative to the pyrazole ring. | Maximization of orbital overlap, steric hindrance with adjacent groups. |
| 1-Ethyl Group | Staggered conformation to minimize steric interactions. | Steric hindrance with the 5-cyclopropyl group. |
| 3-Amino Group | Planar or near-planar with the pyrazole ring. | Potential for intra- and intermolecular hydrogen bonding, electronic effects. |
Table 1. Summary of Expected Conformational Preferences for Substituents on this compound.
Further detailed conformational analysis of this compound would require dedicated computational modeling or experimental studies, such as X-ray crystallography or advanced NMR spectroscopy.
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The analysis would focus on chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) in Hertz (Hz).
Ethyl Group Protons: The ethyl group attached to the pyrazole (B372694) nitrogen would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with each other.
Pyrazole Ring Proton: The lone proton on the pyrazole ring would likely appear as a singlet.
Amine Protons: The protons of the primary amine group (-NH₂) would typically present as a broad singlet, though its chemical shift can be variable and dependent on solvent and concentration.
Cyclopropyl (B3062369) Group Protons: The protons on the cyclopropyl ring would show complex multiplets due to intricate spin-spin coupling between the methine and methylene protons of the ring.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Value | Quartet | 2H | N-CH₂-CH₃ |
| Value | Triplet | 3H | N-CH₂-CH₃ |
| Value | Singlet | 1H | Pyrazole C4-H |
| Value | Broad Singlet | 2H | -NH₂ |
| Value | Multiplet | 1H | Cyclopropyl CH |
| Value | Multiplet | 4H | Cyclopropyl CH₂ |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms.
Pyrazole Ring Carbons: Three distinct signals would correspond to the three carbon atoms of the pyrazole ring, with their chemical shifts indicating their electronic environment (e.g., attached to nitrogen or bearing a substituent).
Ethyl Group Carbons: Two signals would be present for the ethyl group's methylene and methyl carbons.
Cyclopropyl Group Carbons: Two signals would be anticipated for the cyclopropyl group, one for the methine carbon and one for the two equivalent methylene carbons.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ ppm) | Assignment |
| Value | Pyrazole C3 |
| Value | Pyrazole C4 |
| Value | Pyrazole C5 |
| Value | N-CH₂-CH₃ |
| Value | N-CH₂-CH₃ |
| Value | Cyclopropyl CH |
| Value | Cyclopropyl CH₂ |
Advanced 2D-NMR Techniques (e.g., COSY)
To unambiguously assign the proton signals, especially the complex multiplets of the cyclopropyl group, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) would be employed. A COSY spectrum would show cross-peaks between protons that are coupled to each other, confirming the connectivity between the ethyl group's methylene and methyl protons, and within the cyclopropyl ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is well-suited for polar molecules like amines. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule ([M+H]⁺). The experimentally determined monoisotopic mass of this ion would be compared to the calculated exact mass to confirm the elemental composition.
Predicted ESI-MS Data
| Ion | Predicted m/z |
| [M+H]⁺ | 152.1182 |
| [M+Na]⁺ | 174.1002 |
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
APCI is another soft ionization technique often used for small molecules that are less polar than those typically analyzed by ESI. Similar to ESI, an APCI-MS spectrum in positive ion mode would be expected to show a strong signal for the protonated molecule ([M+H]⁺), further confirming the molecular weight of the compound. Fragmentation patterns, if observed, could provide additional structural clues.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound (molecular formula: C₈H₁₃N₃), the theoretical monoisotopic mass is 151.11095 Da. In academic research, HRMS is used to confirm this precise mass. The analysis is typically performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The compound is often observed as a protonated molecule, [M+H]⁺, or as adducts with other ions like sodium, [M+Na]⁺.
Predicted HRMS data for various adducts of this compound provide expected m/z values that can be compared against experimental results to confirm the compound's identity. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 152.11823 |
| [M+Na]⁺ | 174.10017 |
| [M+K]⁺ | 190.07411 |
| [M+NH₄]⁺ | 169.14477 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific types of chemical bonds. While specific experimental data for this compound is not extensively published in publicly accessible literature, the expected characteristic absorption bands can be inferred from the known frequencies of its constituent functional groups.
The primary amine (-NH₂) group would be expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching of the amine would appear in the 1020-1250 cm⁻¹ range. The pyrazole ring itself would exhibit characteristic C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ region. The cyclopropyl group would be identified by C-H stretching vibrations typically above 3000 cm⁻¹, and the ethyl group would show characteristic aliphatic C-H stretching and bending vibrations. Studies on related aminopyrazole structures confirm the utility of IR spectroscopy in identifying these key functional groups. nih.gov
Chromatographic Methods for Purity Assessment (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for this purpose. bldpharm.com
In the analysis of this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape). The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
X-ray Diffraction Analysis for Solid-State Structure Determination
For a compound like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. If successful, the diffraction data would allow for the unambiguous determination of the pyrazole ring's planarity, the orientation of the ethyl and cyclopropyl substituents, and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Currently, there are no published crystal structures for this compound in open-access crystallographic databases. However, X-ray diffraction has been successfully applied to determine the structures of other substituted pyrazole derivatives, demonstrating its importance in the definitive characterization of this class of compounds.
Theoretical and Computational Chemistry Studies on 5 Cyclopropyl 1 Ethyl 1h Pyrazol 3 Amine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine and its analogs, these methods elucidate electronic structure, molecular properties, and reactivity.
Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict a range of properties. nih.govarabjchem.org
For analogs of this compound, DFT studies have been used to determine frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity. arabjchem.org A smaller HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov For instance, in a study of functionalized 4-aminopyrazole derivatives, the HOMO-LUMO energy gaps were found to be low, indicating their reactive nature. arabjchem.org
Furthermore, DFT is utilized to calculate various reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These descriptors help in understanding the electrophilic and nucleophilic nature of different sites within the molecule.
Table 1: Calculated Quantum Chemical Properties for a Generic Aminopyrazole Analog
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 4.6 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 0.8 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
This table presents illustrative data based on typical values found in DFT studies of aminopyrazole analogs.
Hartree-Fock (HF) methods, while often less accurate than DFT for many properties due to the neglect of electron correlation, are still valuable for providing a foundational understanding of the electronic structure of molecules like this compound. nih.gov Restricted Hartree-Fock (RHF) studies have been used in conjunction with DFT to investigate pyrazole systems. nih.gov These methods are particularly useful for calculating baseline electronic properties and for providing a starting point for more advanced correlated methods like Møller-Plesset (MP) perturbation theory. nih.gov
Modeling of Reaction Mechanisms and Pathways
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving aminopyrazoles. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been studied to understand the reaction intermediates and transition states. mdpi.com Such studies can reveal the most energetically favorable pathways for a given transformation. The versatile chemistry of pyrazoles, which have both nucleophilic and electrophilic centers, makes them interesting subjects for mechanistic studies. nih.gov The amino group at the 3-position and the pyrazole ring itself can participate in various reactions, and computational modeling helps to predict the regioselectivity and stereoselectivity of these processes.
Investigation of Tautomeric Stability and Proton Transfer Energetics
Tautomerism is a key feature of pyrazole chemistry, and understanding the relative stability of different tautomers is crucial for predicting their chemical behavior. researchgate.net For 3-aminopyrazole (B16455) analogs, prototropic tautomerism can occur. Computational studies, often at the MP2/6-311++G** level of theory, have been used to calculate the energy differences between tautomeric forms. researchgate.net
Studies on substituted pyrazoles have shown that the nature of the substituents significantly influences tautomeric preferences. Electron-donating groups, such as the amino group, tend to favor specific tautomeric forms. nih.govresearchgate.net For 3(5)-aminopyrazoles, theoretical calculations have predicted the 3-amino tautomer to be more stable than the 5-amino tautomer. researchgate.net The energy barriers for intramolecular proton transfer can also be calculated, providing insight into the kinetics of tautomerization. These barriers are often found to be high, suggesting that proton transfer may be facilitated by solvent molecules in many cases. nih.gov
Table 2: Calculated Relative Energies of Tautomers for a Substituted Pyrazole Analog in the Gas Phase
| Tautomer | Method | Relative Energy (kJ/mol) |
|---|---|---|
| Tautomer A | DFT/B3LYP/6-311++G(d,p) | 0.0 (Reference) |
| Tautomer B | DFT/B3LYP/6-311++G(d,p) | +10.5 |
| Tautomer C | DFT/B3LYP/6-311++G(d,p) | +25.2 |
| Tautomer A | MP2/6-311++G** | 0.0 (Reference) |
This table is a representation of typical data from computational studies on pyrazole tautomerism.
Influence of Solvents on Tautomeric Stabilization
The surrounding solvent environment can have a profound impact on the stability of tautomers. mdpi.com Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents. mdpi.comjocpr.com These models have shown that an increase in solvent polarity can significantly influence the tautomeric equilibrium. nih.gov
For pyrazole derivatives, polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. nih.gov Water, in particular, has been shown to lower the energetic barriers between tautomers by forming hydrogen bonds. nih.gov The relative energies of tautomers can change dramatically when moving from the gas phase to a solvent. For example, a tautomer that is less stable in the gas phase may become the predominant form in a polar solvent if it has a larger dipole moment. jocpr.com Studies have shown that the capability of a solvent to form hydrogen bonds can dramatically influence the tautomerization process in pyrazole analogs. nih.gov
Table 3: Effect of Solvent on the Relative Energy of a Pyrazole Tautomer
| Solvent | Dielectric Constant (ε) | Relative Energy (kJ/mol) |
|---|---|---|
| Gas Phase | 1 | 10.5 |
| Dichloromethane | 8.93 | 8.2 |
| Ethanol | 24.55 | 6.5 |
This table illustrates the general trend of stabilization of a more polar tautomer with increasing solvent polarity, based on findings for pyrazole analogs.
Advanced Research Applications of 5 Cyclopropyl 1 Ethyl 1h Pyrazol 3 Amine
Role in Complex Organic Synthesis as a Privileged Scaffold
In the realm of medicinal chemistry and organic synthesis, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The 3-aminopyrazole (B16455) core, of which 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is a derivative, is widely recognized as such a scaffold. Its utility stems from the specific arrangement of hydrogen bond donors and acceptors which can mimic the hinge-binding region of ATP in various protein kinases. nih.gov
This hinge-binding capability is crucial for the development of kinase inhibitors, a major class of therapeutic agents. The pyrazole's nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of a kinase, while the substituents on the ring, such as the cyclopropyl (B3062369) and ethyl groups, can be modified to achieve selectivity and improve pharmacokinetic properties. Research has demonstrated that even small modifications to the pyrazole (B372694) ring can have significant effects on the selectivity of the resulting inhibitor compounds. nih.gov The structural rigidity and synthetic tractability of the aminopyrazole core make it an ideal starting point for creating libraries of diverse molecules for drug discovery campaigns.
Exploration in Materials Science
The unique electronic and structural properties of the pyrazole ring have led to its exploration in the field of materials science, particularly in the development of novel photoluminescent materials and coordination polymers.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
While research on this compound itself is not extensively detailed in this specific context, the broader class of pyrazole derivatives is an active area of investigation for AIE characteristics. rsc.orgnih.gov Studies on other pyrazole derivatives have shown that the formation of nanoaggregates can block non-radiative relaxation pathways (e.g., intramolecular rotations), thereby activating radiative decay and significantly enhancing fluorescence intensity. rsc.org For instance, certain N-acyl pyrazoles have been synthesized that exhibit low luminescence in solution but show a marked increase in their photoluminescence quantum yield in the solid state, a hallmark of the AIE effect. nih.gov The exploration of pyrazole derivatives in this area suggests a potential application for suitably functionalized aminopyrazoles like this compound in the development of advanced AIE-active materials.
Table 1: AIE Properties of Related Pyrazole Derivatives This table presents findings from studies on pyrazole derivatives, illustrating the potential for this class of compounds in AIE applications.
| Compound Type | Observation in Solution | Observation in Aggregate/Solid State | Potential Application | Reference |
| Tripodal Pyrazole Ligands | Weakly fluorescent in THF | Increased fluorescence intensity upon addition of water (poor solvent) | Fluorescent probes for nitroaromatics | rsc.org |
| N-Acyl Pyrazoles | Low luminescence quantum yield in DCM solution (<1%) | Increased photoluminescence quantum yield in a thin solid-state layer (up to 20%) | Organic electronics, luminescent films | nih.gov |
| Iridium(III) Pyrazole Complex | Weak phosphorescence | Strong phosphorescence in aggregate state | Phosphorescent materials, OLEDs | nih.gov |
The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives valuable ligands in coordination chemistry. The resulting coordination polymers and metal-organic frameworks (MOFs) can exhibit interesting magnetic, fluorescent, and catalytic properties.
Derivatives of aminopyrazole can act as versatile building blocks for constructing multi-dimensional supramolecular architectures. For example, a ligand incorporating a 3-amino-1H-pyrazole moiety has been used to synthesize a family of 2D and 3D coordination polymers with cobalt, zinc, and cadmium. rsc.org In these structures, the pyrazole and other linked heterocyclic units (like tetrazole) coordinate with the metal centers, while the amine group can participate in hydrogen bonding to stabilize the extended network. rsc.org The specific geometry and electronic nature of the pyrazole ligand influence the structure and properties of the final coordination complex, opening avenues for the rational design of materials with tailored functions. mdpi.com
Precursor for Advanced Pharmacologically Relevant Scaffolds (Chemical Synthesis Focus)
A primary application of this compound is its use as a chemical precursor for the synthesis of more complex heterocyclic systems with proven pharmacological relevance. Its reactive amine group allows for straightforward derivatization and construction of fused-ring systems.
As mentioned, the 3-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors. 5-Cyclopropyl-1H-pyrazole-3-amine (a close analog) serves as a key starting material for synthesizing potent inhibitors targeting various kinases. nih.gov A common synthetic strategy involves the nucleophilic substitution reaction between the aminopyrazole and a substituted pyrimidine (B1678525) derivative. This reaction forms a core N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, which is found in numerous kinase inhibitors. nih.gov The cyclopropyl group at the 5-position of the pyrazole ring plays a significant role in modulating the inhibitor's selectivity and potency. nih.gov
Table 2: Synthesis of a Kinase Inhibitor Scaffold This table outlines a representative synthetic step using a 3-aminopyrazole precursor.
| Starting Materials | Reagents and Conditions | Product | Yield Range | Reference |
| 5-cyclopropyl-1H-pyrazole-3-amine; Substituted pyrimidine (e.g., 2-chloro-pyrimidine) | Triethylamine (TEA), Isopropanol | N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-amine core | 35-89% | nih.gov |
The pyrazole nucleus is also a key component in the development of novel antimicrobial agents. Research has demonstrated that 3-cyclopropyl-1H-pyrazol-5-amine derivatives can be used to synthesize compounds with significant antibacterial and antifungal activity. nih.govcore.ac.uk
A common synthetic route involves the acylation of the amine group with various substituted acid chlorides. For example, reacting a protected 3-cyclopropyl-1H-pyrazol-5-amine with different benzoyl chlorides yields a series of pyrazol-5-amine benzamides. nih.govcore.ac.uk These final compounds have been screened against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, with some derivatives showing potent antimicrobial effects. nih.gov This highlights the role of this compound as a valuable precursor for generating new classes of antimicrobial drug candidates.
Table 3: Synthesis of Antimicrobial Benzamide Derivatives This table details the synthesis of potential antimicrobial agents from a pyrazol-5-amine precursor.
| Starting Material | Reagents | Product Series | Target Organisms | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Substituted aromatic acid chlorides, Triethylamine, Dichloromethane | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides | Gram-positive bacteria, Gram-negative bacteria, Fungi | nih.govcore.ac.uk |
Precursors for TRPV Cation Channel Ligands
The compound this compound serves as a crucial chemical building block in the synthesis of advanced ligands targeting the Transient Receptor Potential Vanilloid (TRPV) family of cation channels, particularly TRPV1. The primary amino group on the pyrazole ring is a key functional handle that allows for the construction of more complex molecules, typically through the formation of amide or urea (B33335) linkages. These linkages connect the pyrazole core to other pharmacophoric fragments necessary for potent and selective interaction with the receptor.
The pyrazole moiety itself is a well-established scaffold in medicinal chemistry for developing TRPV1 antagonists. nih.govnih.gov The synthesis of these antagonists often involves coupling an aminopyrazole intermediate with various carboxylic acids or isocyanates to produce the final active compounds.
Synthesis of Pyrazole-Carboxamide Ligands
A primary application of this compound is in the synthesis of N-pyrazolyl carboxamides. This common transformation involves an amide coupling reaction between the amino group of the pyrazole and a selected carboxylic acid (R-COOH). The reaction is typically facilitated by a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a stable amide bond.
This synthetic route allows for extensive variation in the "R" group, which is a critical component for modulating the pharmacological activity of the resulting ligand. In the context of TRPV1 antagonists, this "R" group is often a substituted aryl or heteroaryl moiety. For example, patent literature describes a wide array of N-(5-cyclopropyl-1H-pyrazol-3-yl) carboxamides, demonstrating the versatility of this synthetic approach. google.com
General Reaction Scheme: Amide Coupling

In this representative scheme, this compound is reacted with a generic carboxylic acid (R-COOH) in the presence of a coupling agent to yield the corresponding N-pyrazolyl carboxamide, a common structure for TRPV1 antagonists.
Synthesis of Pyrazolyl-Urea Ligands
Another significant pathway involves the synthesis of pyrazolyl-ureas. The formation of these urea derivatives is a key strategy in the development of potent TRPV1 antagonists and other kinase inhibitors. acs.orgnih.gov Starting from this compound, the urea functional group can be introduced by reacting the amine with an appropriate isocyanate (R-N=C=O).
General Reaction Scheme: Urea Formation

This scheme illustrates the reaction of this compound with a generic isocyanate (R-NCO) to form a pyrazolyl-urea, a scaffold frequently employed in the design of TRPV1 ligands.
The following table details examples of potential TRPV cation channel ligands that can be synthesized from this compound, based on established pharmacophores for TRPV1 antagonists.
| Precursor Compound | Reactant | Resulting Ligand Class | Potential Ligand Name |
| This compound | 4-(Trifluoromethyl)benzoic acid | Pyrazole-Carboxamide | N-(5-Cyclopropyl-1-ethyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)benzamide |
| This compound | 2-Chloro-5-(trifluoromethyl)benzoic acid | Pyrazole-Carboxamide | N-(5-Cyclopropyl-1-ethyl-1H-pyrazol-3-yl)-2-chloro-5-(trifluoromethyl)benzamide |
| This compound | 4-(tert-Butyl)phenyl isocyanate | Pyrazolyl-Urea | 1-(4-(tert-Butyl)phenyl)-3-(5-cyclopropyl-1-ethyl-1H-pyrazol-3-yl)urea |
| This compound | 1-Isocyanato-4-(trifluoromethoxy)benzene | Pyrazolyl-Urea | 1-(5-Cyclopropyl-1-ethyl-1H-pyrazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea |
Q & A
Q. What are the common synthetic routes for preparing 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine?
The synthesis typically involves cyclization of hydrazine derivatives with cyclopropane-containing ketones. A general approach includes:
- Step 1 : Cyclization of ethyl acetoacetate with monosubstituted hydrazines to form the pyrazole core.
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed coupling.
- Step 3 : Functionalization of the amine group at position 3 using protective groups (e.g., Boc) to prevent side reactions .
Key analytical methods include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment .
Q. How is the purity and structural integrity of this compound validated?
- Purity : Assessed via GC-MS or HPLC with UV detection (λ = 254 nm) .
- Structural Confirmation :
- IR Spectroscopy : Identifies amine (-NH₂) stretches (~3250 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- NMR : ¹H NMR shows characteristic peaks for the cyclopropyl group (δ ~0.7–1.2 ppm) and ethyl substituent (δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for CH₂) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 165.22 for C₈H₁₅N₃) confirm the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Catalyst Screening : Use Pd/C or Ni catalysts for coupling reactions involving cyclopropane groups .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol improves cyclization .
- Temperature Control : Maintain 80–100°C during cyclopropane introduction to avoid ring-opening side reactions .
Recent studies report >70% yields using continuous flow reactors for scalable synthesis .
Q. What strategies resolve contradictions in biological activity data for pyrazole-3-amine derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 4-methoxybenzyl vs. phenyl groups) to identify critical pharmacophores .
- Dose-Response Studies : Address discrepancies by testing compounds across a wider concentration range (e.g., 0.1–100 µM) .
- Metabolic Stability Assays : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo results .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., acetonitrile vs. THF) .
- Docking Studies : Map binding affinities to biological targets (e.g., antimicrobial enzymes) to prioritize derivatives for synthesis .
Q. What analytical techniques differentiate regioisomers in pyrazole-3-amine derivatives?
- NOESY NMR : Identifies spatial proximity between the ethyl and cyclopropyl groups to confirm regiochemistry .
- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., cyclopropyl at C5 vs. C3) .
- High-Resolution MS : Distinguishes isomers via exact mass differences (<0.001 Da) .
Methodological Insights
Q. How to design a robust SAR study for pyrazole-3-amine analogs?
- Variable Substituents : Synthesize derivatives with modifications at positions 1 (ethyl), 3 (amine), and 5 (cyclopropyl) .
- Biological Assays : Test against Gram-positive/-negative bacteria (MIC values) and cancer cell lines (IC₅₀) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft Eₛ) parameters to activity .
Q. What are common pitfalls in characterizing pyrazole-3-amine derivatives?
- Tautomerism : The amine group at position 3 may tautomerize, leading to misassignment in NMR. Use DEPT-135 to confirm CH₂/CH₃ groups .
- Oxidative Degradation : Store compounds under inert gas (N₂/Ar) to prevent amine oxidation .
- Column Chromatography Artifacts : Avoid silica gel interactions by using neutral alumina for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
